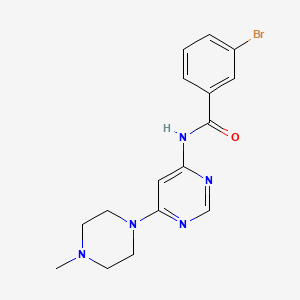
3-bromo-N-(6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-N-(6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)benzamide is a chemical compound with the molecular formula C9H13BrN4 . It is available from several suppliers for scientific research needs .
Synthesis Analysis
The synthesis of this compound and its derivatives has been reported in the literature . The compounds were designed and synthesized as part of a study seeking potent anti-tubercular agents .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code 1S/C9H13BrN4/c1-13-4-6-14(7-5-13)9-3-2-8(10)11-12-9/h2-3H,4-7H2,1H3 .Chemical Reactions Analysis
The chemical reactions involving this compound have been studied in the context of its anti-tubercular activity . The compound was evaluated for its inhibitory concentrations against Mycobacterium tuberculosis H37Ra .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 257.13 . The compound should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Anti-Tubercular Agents
The compound “3-bromo-N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]benzamide” has been found to have potential applications in the development of anti-tubercular agents . A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . Among the tested compounds, several exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .
Crystal Structure and DFT Study
The compound “3-bromo-N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]benzamide” has also been studied for its crystal structure and Density Functional Theory (DFT) properties . The structure of the compound was confirmed by FTIR, 1H and 13C NMR, and MS spectroscopies . The single crystal of the compound was analyzed by X-ray diffraction and the conformational analysis was performed . DFT was used to further calculate the molecular structure, and the results were consistent with the X-ray diffraction results . In addition, DFT was also used to calculate and analyze the electrostatic potential and the frontier molecular orbital of the molecule, which provides some references for the analysis of the physical and chemical properties of the molecule .
Safety and Hazards
The safety information available indicates that this compound is classified under GHS06, with the signal word "Danger" . The hazard statements include H301, H311, and H331 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and others .
properties
IUPAC Name |
3-bromo-N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrN5O/c1-21-5-7-22(8-6-21)15-10-14(18-11-19-15)20-16(23)12-3-2-4-13(17)9-12/h2-4,9-11H,5-8H2,1H3,(H,18,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEPCVVIEEQFBOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC=NC(=C2)NC(=O)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

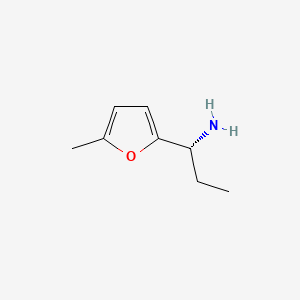
![3-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylmethyl]-4-[4-(trifluoromethylsulfanyl)phenyl]-1H-1,2,4-triazole-5-thione](/img/structure/B2732715.png)
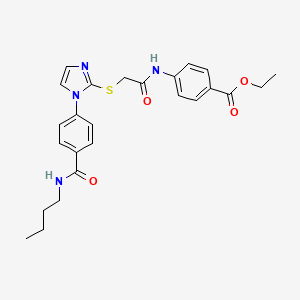

![3-[1-(4-chlorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide](/img/no-structure.png)
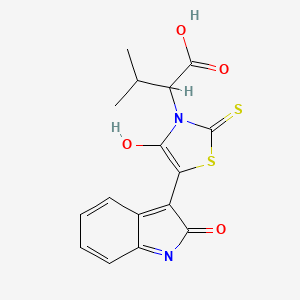
![N-(2-chlorophenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2732722.png)
![7-Chloro-3-(3-fluorophenyl)-5-[4-(2-methoxyphenyl)piperazin-1-yl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2732729.png)
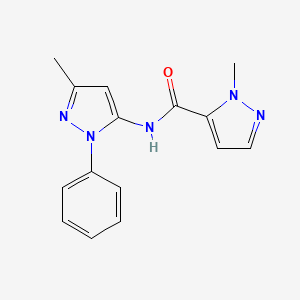

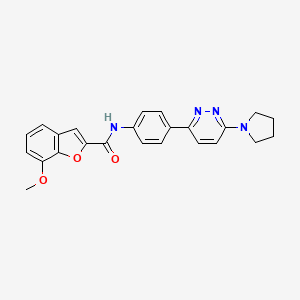
![N-[(3-ethoxyphenyl)methyl]-3-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]-1H-pyrazole-5-carboxamide](/img/structure/B2732734.png)
![4-(N,N-dimethylsulfamoyl)-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2732736.png)